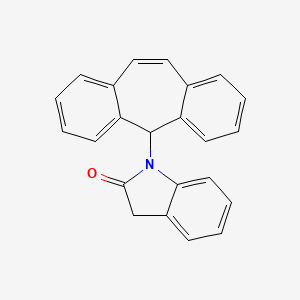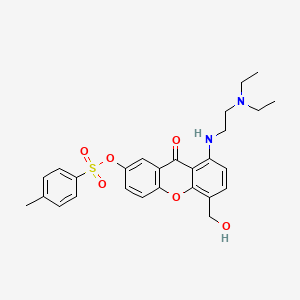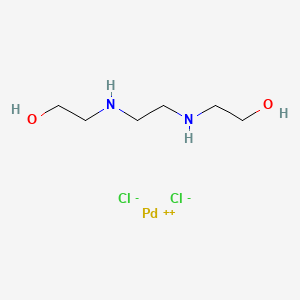
Dichloro(2,2'-(1,2-ethanediyldiimino)bis(ethanol)-N,N')palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium is a coordination compound featuring palladium as the central metal ion. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the dichloro and bis(ethanol) ligands provides the compound with distinct chemical characteristics that make it useful in catalysis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium typically involves the reaction of palladium chloride with 2,2’-(1,2-ethanediyldiimino)bis(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{PdCl}_2 + \text{2,2’-(1,2-ethanediyldiimino)bis(ethanol)} \rightarrow \text{Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state palladium complexes.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the dichloro ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysts, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium involves its interaction with molecular targets such as enzymes and DNA. The palladium center can coordinate with various functional groups, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes or disrupt the structure of DNA, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(1,2-ethanediyldiimino)bis(ethanol)-N,N’)platinum: Similar structure but with platinum as the central metal ion.
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)nickel: Similar structure but with nickel as the central metal ion.
Uniqueness
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium is unique due to its specific reactivity and stability. The palladium center provides distinct catalytic properties that are not observed in the corresponding platinum or nickel complexes. This makes it particularly valuable in catalytic applications and scientific research.
Eigenschaften
CAS-Nummer |
88483-96-9 |
|---|---|
Molekularformel |
C6H16Cl2N2O2Pd |
Molekulargewicht |
325.53 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethylamino)ethylamino]ethanol;palladium(2+);dichloride |
InChI |
InChI=1S/C6H16N2O2.2ClH.Pd/c9-5-3-7-1-2-8-4-6-10;;;/h7-10H,1-6H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
MDRDKICQZAZNKL-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCCO)NCCO.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)


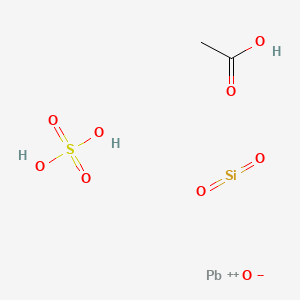

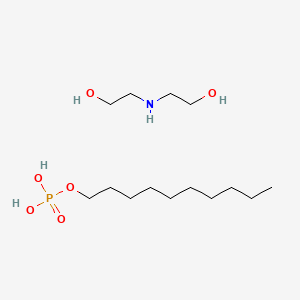
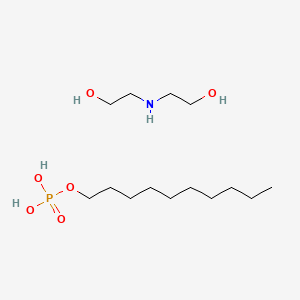

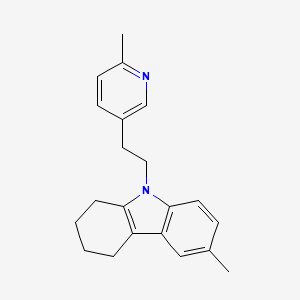
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
